4-(4-phenylcyclohexyl)morpholine
Overview
Description
4-(4-Phenylcyclohexyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring attached to a phenyl-substituted cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-phenylcyclohexyl)morpholine typically involves the reaction of 4-phenylcyclohexanone with morpholine. The process can be carried out under various conditions, including:
Catalytic Hydrogenation: Using palladium on carbon (Pd/C) as a catalyst, the reaction is conducted under hydrogen gas at elevated temperatures and pressures.
Reductive Amination: This method involves the reduction of 4-phenylcyclohexanone in the presence of morpholine and a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation or reductive amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Phenylcyclohexyl)morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted morpholine derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-phenylcyclohexyl)morpholine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(4-Phenylcyclohexyl)morpholine can be compared with other morpholine derivatives and arylcyclohexylamines:
Similar Compounds: Ketamine, phencyclidine (PCP), and other arylcyclohexylamines.
Properties
IUPAC Name |
4-(4-phenylcyclohexyl)morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-5,15-16H,6-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLLXDSYXDAESS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302946 | |
Record name | 4-(4-Phenylcyclohexyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
416861-71-7 | |
Record name | 4-(4-Phenylcyclohexyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=416861-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Phenylcyclohexyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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